molecular formula C19H18BrN3O2S B2944219 1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887901-13-5

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No. B2944219
CAS RN: 887901-13-5
M. Wt: 432.34
InChI Key: QAUSVBYFUZKXJE-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea, also known as BMQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BMQ is a thiourea derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

  • Organocatalysis in Chemical Synthesis : The List-Barbas-Mannich reaction, catalyzed by modularly designed organocatalysts which include quinidine-derived thioureas, is significant in producing γ-oxo-α-amino acid derivatives. This process demonstrates the role of thiourea derivatives in facilitating stereoselective synthesis, crucial for pharmaceutical and organic chemistry applications (Perera et al., 2013).

  • Synthesis of Metabolites : Research on the synthesis of metabolites of certain quinoline derivatives reveals the versatility of thiourea compounds in creating complex molecular structures, which is important for developing new drugs and understanding their metabolism (Mizuno et al., 2006).

  • One-Step Synthesis Methods : The simplicity and efficiency of one-step synthesis methods for creating quinolinic acid-phenyl ethers, using thiourea derivatives, highlight their utility in producing compounds for various applications, including medicinal chemistry (Gao Wen-tao, 2007).

  • Antibacterial and Anti-MRSA Activity : Thiourea-containing compounds, such as quinoline thioureas, show promising antibacterial and bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new classes of antibiotics (Dolan et al., 2016).

  • HIV-1 Inhibitors : Thiourea derivatives have been explored for their lack of significant antiviral activity against HIV-1, indicating the importance of structural modifications in enhancing their biological efficacy (Cirrincione et al., 2014).

  • Chemosensing and Antioxidant Studies : Acylthiourea derivatives, related to quinoline, have been synthesized and analyzed for their chemosensing abilities and antioxidant activity, demonstrating their potential in environmental monitoring and pharmaceutical applications (Kalaiyarasi et al., 2019).

  • HIV-1 Integrase Inhibition : Certain quinolinone derivatives have been synthesized and evaluated as potential HIV-1 integrase inhibitors, highlighting the significance of thiourea compounds in antiviral research (Vandurm et al., 2009).

properties

IUPAC Name

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-16-6-5-12-9-13(18(24)23-17(12)11-16)7-8-21-19(26)22-15-4-2-3-14(20)10-15/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUSVBYFUZKXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16815020

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